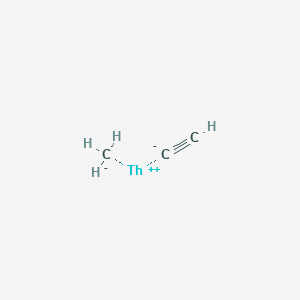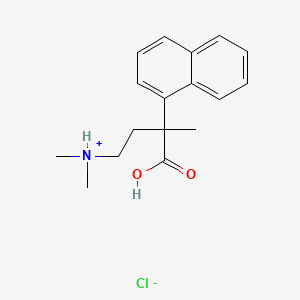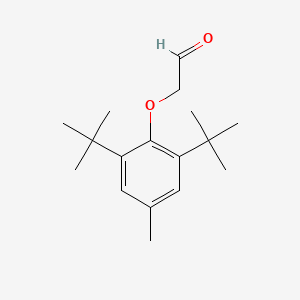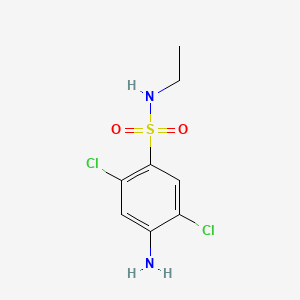
Thorium tricarbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thorium tricarbide (ThC₃) is an inorganic compound composed of thorium and carbon. It is a member of the thorium carbide family, which includes other compounds such as thorium dicarbide (ThC₂). This compound is known for its unique properties, including high melting points and significant hardness, making it a subject of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thorium tricarbide can be synthesized through the reaction of thorium metal with carbon at high temperatures. The typical reaction involves heating thorium and graphite in an inert atmosphere at temperatures ranging from 2000°C to 2500°C . The reaction can be represented as:
Th+3C→ThC3
Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes. The thorium metal is often obtained from thorium dioxide (ThO₂) through reduction processes. The high-temperature reaction with carbon is carried out in specialized furnaces designed to handle the extreme conditions required for carbide formation .
Análisis De Reacciones Químicas
Types of Reactions: Thorium tricarbide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Oxidation: When exposed to air, this compound can oxidize to form thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: this compound can be reduced back to thorium metal and carbon under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce thorium hydroxide (Th(OH)₄) and hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas or other reducing agents at high temperatures.
Hydrolysis: Occurs in the presence of water or moisture.
Major Products Formed:
Oxidation: Thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: Thorium metal and carbon.
Hydrolysis: Thorium hydroxide (Th(OH)₄) and hydrocarbons.
Aplicaciones Científicas De Investigación
Thorium tricarbide has several scientific research applications due to its unique properties:
Nuclear Energy: this compound is studied as a potential nuclear fuel due to its high melting point and stability.
Material Science: The hardness and thermal stability of this compound make it suitable for use in high-temperature materials and coatings.
Mecanismo De Acción
The mechanism of action of thorium tricarbide in its applications involves its ability to withstand high temperatures and its chemical stability. In nuclear reactors, this compound can absorb neutrons and undergo fission reactions, contributing to the generation of nuclear energy. Its stability and hardness also make it effective in catalysis and material science applications, where it can facilitate chemical reactions and provide durable coatings .
Comparación Con Compuestos Similares
Thorium tricarbide can be compared with other thorium carbides and similar compounds:
Thorium Dicarbide (ThC₂): Thorium dicarbide has a similar structure but contains two carbon atoms per thorium atom.
Uranium Carbides (UC, UC₂): Uranium carbides are similar in structure and properties but contain uranium instead of thorium.
Uniqueness of this compound: this compound’s unique combination of high melting point, chemical stability, and hardness makes it particularly suitable for high-temperature and high-stress applications. Its potential use in thorium-based nuclear fuel cycles also sets it apart from other carbides .
List of Similar Compounds:
- Thorium dicarbide (ThC₂)
- Uranium carbide (UC)
- Uranium dicarbide (UC₂)
- Plutonium carbide (PuC)
- Plutonium dicarbide (PuC₂)
Propiedades
| 69553-67-9 | |
Fórmula molecular |
C3H4Th |
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
carbanide;ethyne;thorium(2+) |
InChI |
InChI=1S/C2H.CH3.Th/c1-2;;/h1H;1H3;/q2*-1;+2 |
Clave InChI |
CCSMSQWGPSOCSM-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].C#[C-].[Th+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)



